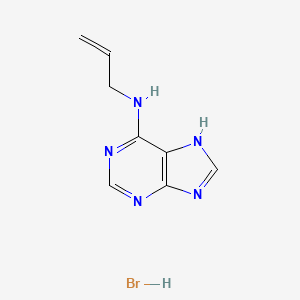

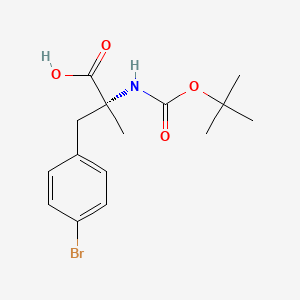

![molecular formula C9H7NO4 B566277 5-Methoxybenzo[d]oxazole-2-carboxylic acid CAS No. 49559-68-4](/img/structure/B566277.png)

5-Methoxybenzo[d]oxazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxybenzo[d]oxazole-2-carboxylic acid, also known as 5-Methoxybenzoic acid, is a naturally occurring carboxylic acid found in plants, fungi, and bacteria. It is a colorless solid with a melting point of 158-160 °C and a boiling point of 250 °C. 5-Methoxybenzoic acid is a widely studied compound due to its potential applications in the fields of medicine, agriculture, and biotechnology. In

Scientific Research Applications

Synthesis and Pharmaceutical Impurities

A study focused on the novel synthesis processes of Omeprazole, a proton pump inhibitor, highlights the role of related compounds like 5-Methoxybenzo[d]oxazole-2-carboxylic acid in the development of pharmaceutical impurities. The novel synthesis process for pharmaceutical impurities aims to achieve the expected yield through a process observed to be short and simple, indicating its importance in pharmaceutical manufacturing and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Development of New Compounds

The synthesis and exploration of 2-Guanidinobenzazoles, which are derivatives related to benzazoles, have been studied for their potential therapeutic agents. This research outlines the chemical aspects of these compounds as potential therapeutic agents and summarizes the current knowledge on the mechanism of pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis. This emphasizes the significance of structural modifications and functionalization in the development of new pharmacophores (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Environmental and Analytical Applications

Another application discussed in the literature involves the treatment of organic pollutants using redox mediators in the presence of oxidoreductive enzymes. This approach is of interest for the remediation or degradation of recalcitrant compounds in industrial wastewater, highlighting the potential environmental applications of such chemical reactions (Husain & Husain, 2007).

Photoluminescent Materials

The review on plastic scintillators based on polymethyl methacrylate also presents an avenue for the application of related compounds in the development of photoluminescent materials. This work demonstrates how different luminescent dyes, including derivatives related to the this compound structure, can be utilized to enhance the scintillation properties of these materials (Salimgareeva & Kolesov, 2005).

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]oxazole-2-carboxylic acid is not specified in the available literature. Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .

Properties

IUPAC Name |

5-methoxy-1,3-benzoxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQUKJWKYRHONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696206 |

Source

|

| Record name | 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49559-68-4 |

Source

|

| Record name | 5-Methoxy-2-benzoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49559-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 5-methoxy-1,3-benzoxazole-2-carboxylic acid interact with Mycobacterium tuberculosis ArgC, and what are the potential downstream effects?

A1: The research paper [] focuses on elucidating the crystal structure of Mycobacterium tuberculosis ArgC bound to 5-methoxy-1,3-benzoxazole-2-carboxylic acid. This structural information provides insights into the specific interactions between the compound and the enzyme. By understanding this binding interaction, researchers can potentially design more potent and selective inhibitors targeting ArgC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)